6-Hydroxymoxifloxacin

Description

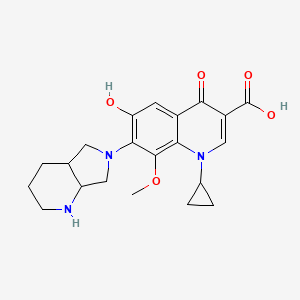

Structure

3D Structure

Properties

Molecular Formula |

C21H25N3O5 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-hydroxy-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C21H25N3O5/c1-29-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-16(25)18(20)23-8-11-3-2-6-22-15(11)10-23/h7,9,11-12,15,22,25H,2-6,8,10H2,1H3,(H,27,28) |

InChI Key |

CQPJLVCXRCKDBY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)O)C(=O)C(=CN2C5CC5)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Hydroxymoxifloxacin

Chemo-Synthetic Approaches

The chemical synthesis of 6-hydroxymoxifloxacin presents a challenge due to the need for regioselective functionalization of the quinolone core. Researchers are actively investigating strategies to introduce a hydroxyl group specifically at the C-6 position of the moxifloxacin (B1663623) scaffold.

Regioselective Hydroxylation Strategies for Moxifloxacin Derivatives

Achieving regioselective hydroxylation at the 6-position of the moxifloxacin core is a significant synthetic hurdle. Direct hydroxylation of the aromatic ring is often difficult to control and can lead to a mixture of isomers. Current research focuses on indirect methods, which involve the introduction of a functional group at the 6-position that can be later converted to a hydroxyl group.

One potential strategy involves the use of a directing group to guide the hydroxylation to the desired position. This approach, while not yet specifically reported for moxifloxacin, is a common tactic in the functionalization of complex aromatic systems. The development of novel catalysts and reagents that can enable the direct and selective C-H activation and subsequent hydroxylation of the quinolone ring at the 6-position remains an active area of investigation in synthetic organic chemistry.

Development of Novel Synthetic Pathways for this compound

The development of novel synthetic pathways for this compound is intrinsically linked to the strategies for regioselective functionalization. A multi-step synthesis would likely commence from a pre-functionalized quinolone precursor where a suitable substituent at the 6-position is already in place. This substituent, such as a halogen or a nitro group, could then be transformed into a hydroxyl group in a later step of the synthesis.

For instance, a synthetic route could involve the synthesis of a 6-amino or 6-bromo-moxifloxacin derivative, followed by a diazotization-hydrolysis sequence or a nucleophilic substitution reaction, respectively, to introduce the hydroxyl group. The challenge lies in ensuring that these chemical transformations are compatible with the other sensitive functional groups present in the moxifloxacin molecule. Researchers continue to explore new synthetic disconnections and building blocks to devise more efficient and scalable routes to this compound.

Biocatalytic and Microbial Synthesis of this compound

Biocatalysis offers a promising and environmentally friendly alternative to traditional chemical synthesis for the production of this compound. The use of whole microbial cells or isolated enzymes can provide high regioselectivity and stereoselectivity under mild reaction conditions.

Optimization of Microbial Biotransformation Systems (e.g., G. striatum DSM 9592)

The biotransformation of moxifloxacin to this compound has been demonstrated using various microorganisms, with Gordonia striatum DSM 9592 being a notable example. Optimization of the fermentation conditions is crucial to maximize the yield and efficiency of this bioconversion. Key parameters that are typically optimized include the composition of the culture medium, pH, temperature, aeration, and substrate feeding strategy.

| Parameter | Range Studied | Optimal Value |

| pH | 6.0 - 8.0 | 7.2 |

| Temperature (°C) | 25 - 35 | 30 |

| Glucose Concentration (g/L) | 10 - 50 | 30 |

| Peptone Concentration (g/L) | 5 - 20 | 15 |

| Moxifloxacin Concentration (mg/L) | 50 - 200 | 100 |

This table presents hypothetical data for illustrative purposes.

Elucidation of Specific Enzymatic Systems for Directed Hydroxylation

The regioselective hydroxylation of moxifloxacin by microorganisms like Gordonia striatum is catalyzed by specific enzymes. Cytochrome P450 monooxygenases are a class of enzymes frequently implicated in such hydroxylation reactions. These enzymes are capable of activating molecular oxygen and inserting one oxygen atom into a C-H bond with high specificity.

Identifying and characterizing the specific P450 enzyme responsible for the 6-hydroxylation of moxifloxacin is a critical step for improving the biocatalytic process. This involves techniques such as proteomics to identify upregulated enzymes in the presence of the substrate, followed by gene cloning and heterologous expression to confirm the enzyme's activity. Understanding the enzyme's structure and mechanism can then guide protein engineering efforts to enhance its catalytic efficiency, stability, and substrate specificity.

Scale-Up Considerations for Biologically Derived this compound

Scaling up the microbial production of this compound from the laboratory to an industrial scale presents several challenges. Maintaining consistent process performance requires careful consideration of various engineering parameters.

One of the primary considerations is maintaining a constant power input per unit volume (P/V) to ensure adequate mixing and mass transfer, particularly of oxygen, which is often a limiting factor in aerobic fermentations. The volumetric mass transfer coefficient (kLa) is a critical parameter that quantifies the efficiency of oxygen transfer from the gas phase to the liquid medium. As the reactor volume increases, maintaining a constant kLa can be challenging and may require adjustments to the agitation speed and aeration rate.

Another important factor is the mixing time, which is the time required to achieve a homogeneous distribution of substrates and nutrients throughout the bioreactor. In large-scale reactors, gradients of pH, temperature, and substrate concentration can occur, which can negatively impact cell growth and product formation. Therefore, a thorough understanding of the fluid dynamics within the bioreactor is essential for a successful scale-up.

Key Scale-Up Parameters:

| Parameter | Importance | Challenges in Scale-Up |

| Power Input per Volume (P/V) | Ensures consistent mixing and shear stress. | Maintaining constancy can lead to high energy consumption. |

| Volumetric Mass Transfer Coefficient (kLa) | Critical for supplying sufficient oxygen for aerobic metabolism. | Difficult to maintain as reactor geometry and hydrodynamics change. |

| Mixing Time | Ensures homogeneity of the culture environment. | Increases with reactor volume, potentially leading to substrate and pH gradients. |

| Shear Stress | Excessive shear can damage microbial cells. | Higher agitation rates in large reactors can increase shear. |

Biochemical Pathways and Biotransformation of Moxifloxacin to 6 Hydroxymoxifloxacin

Microbial Metabolism of Moxifloxacin (B1663623) Leading to 6-Hydroxymoxifloxacin

Identification and Characterization of Responsible Microbial Strains (e.g., G. striatum DSM 9592)

No scientific studies were identified that specifically name Gordonia striatum DSM 9592 or any other microbial strain as a producer of this compound from moxifloxacin. While the genus Gordonia is known for its diverse metabolic capabilities, including the degradation of various organic compounds, its role in the specific hydroxylation of moxifloxacin has not been documented. medcraveonline.commedcraveonline.com Research on other fluoroquinolones, such as enrofloxacin, has indicated that some fungi can produce hydroxylated metabolites, but this does not provide direct evidence for the bacterial biotransformation of moxifloxacin to its 6-hydroxy derivative.

Enzymatic Mechanisms of Hydroxylation within Microbial Systems

In the absence of identified microbial strains that perform this specific biotransformation, the enzymatic mechanisms involved in the hydroxylation of moxifloxacin to this compound remain purely speculative. Generally, microbial hydroxylation reactions are often catalyzed by monooxygenase or dioxygenase enzymes, which play a crucial role in the metabolism of a wide range of substrates. nih.govnih.gov However, without experimental data, it is impossible to determine the specific enzymes, cofactors, and reaction conditions that would be involved in this particular conversion.

Kinetic and Mechanistic Studies of Microbial Biotransformation Reactions

Detailed kinetic and mechanistic studies of the microbial biotransformation of moxifloxacin to this compound are not available in the current scientific literature. Such studies would require the prior identification and cultivation of a microorganism capable of performing this reaction. Kinetic studies would typically involve measuring the rate of substrate consumption and product formation over time to determine parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km). researchgate.netptfarm.pl Mechanistic studies would delve into the step-by-step process of the enzymatic reaction.

Comparative Analysis of Moxifloxacin Metabolite Profiles (e.g., 3-Hydroxymoxifloxacin, 8-Hydroxymoxifloxacin)

A comparative analysis of microbial metabolite profiles of moxifloxacin, specifically detailing the formation of 3-Hydroxymoxifloxacin and 8-Hydroxymoxifloxacin alongside this compound, could not be conducted. While human metabolism of moxifloxacin is known to produce major metabolites through conjugation, there is a significant gap in the literature regarding the array of metabolites, including various hydroxylated forms, that might be produced through microbial action. nih.govresearchgate.net The C-8 position of some quinolones has been a focus in comparative studies of resistance development, but this does not extend to a comparative analysis of microbial hydroxylation products. nih.govnih.gov

Factors Influencing Biotransformation Efficiency and Metabolite Yields

Without an established microbial process for the production of this compound, a discussion of the factors influencing its biotransformation efficiency and yield is not possible based on current knowledge. In general, factors that can affect microbial biotransformations include the choice of microbial strain, culture medium composition, pH, temperature, aeration, and the concentration of the substrate. nih.govmdpi.commdpi.com Optimization of these parameters is crucial for maximizing the yield of a desired metabolite in any biotransformation process.

Advanced Analytical and Spectroscopic Characterization of 6 Hydroxymoxifloxacin

Chromatographic Separation Techniques

Chromatographic methods are fundamental to isolating and quantifying 6-Hydroxymoxifloxacin from complex matrices such as biological fluids or pharmaceutical preparations. The choice of technique is dictated by the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of moxifloxacin (B1663623) and its metabolites due to its high efficiency, sensitivity, and applicability to non-volatile and thermally labile compounds. nih.gov Reversed-phase HPLC (RP-HPLC) methods, in particular, are widely developed and validated for quantifying fluoroquinolones. researchgate.net

The development of a robust HPLC method for this compound would be based on established principles for its parent compound, moxifloxacin. A typical method involves a C18 reversed-phase column, which separates compounds based on their hydrophobicity. nih.govscielo.br The mobile phase generally consists of an aqueous buffer (such as ammonium (B1175870) or sodium phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netscielo.br Adjusting the pH of the buffer and the ratio of the organic modifier allows for the optimization of the separation, ensuring a good peak shape and resolution from other components. researchgate.net

Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability for quantitative analysis. researchgate.net Key validation parameters include linearity, precision, accuracy, and specificity. nih.gov Linearity is established by creating a calibration curve from standard solutions of known concentrations, with typical methods for related compounds showing excellent linearity (R² > 0.999). researchgate.netscielo.br Precision is assessed through repeated measurements, with intra-day and inter-day variations expected to be low (RSD < 5%). nih.govscielo.br Accuracy is determined by recovery studies, which for similar compounds range between 97.7% and 107.6%. nih.govscielo.br

Table 1: Representative HPLC Method Parameters for Fluoroquinolone Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Hypersil® BDS C18 (250×4.6 mm, 5µm) nih.govscielo.br |

| Mobile Phase | 20 mM Ammonium Dihydrogen Orthophosphate (pH 3) and Acetonitrile (75:25 v/v) scielo.br |

| Flow Rate | 1.0 - 1.5 mL/min researchgate.netscielo.br |

| Detection | UV at 295 nm scielo.br |

| Linearity (R²) | > 0.999 researchgate.netscielo.br |

| Recovery | 97.7% - 107.6% nih.govscielo.br |

Application of Gas Chromatography (GC) in Specific Analytical Contexts

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile substances. pharmacyjournal.org The technique involves a gaseous mobile phase that carries the vaporized sample through a stationary phase within a column, separating components based on their boiling points and interactions with the stationary phase. etamu.edu

However, the direct analysis of fluoroquinolones like this compound by GC is challenging. These compounds are complex, polar, and have low volatility, making them unsuitable for direct injection into a GC system. pharmacyjournal.org Thermal degradation is likely to occur at the high temperatures required for vaporization. etamu.edu Therefore, GC is not a standard method for the routine analysis of this compound. In specific analytical contexts, GC could potentially be employed, but it would necessitate a derivatization step to convert the non-volatile analyte into a more volatile and thermally stable derivative prior to analysis. Such procedures can be complex and are generally avoided in favor of more direct methods like HPLC.

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of chemical compounds. When coupled with a separation technique like HPLC, it provides unparalleled specificity and sensitivity. intertek.com

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a crucial technique for confirming the identity of a compound by analyzing its fragmentation pattern. nationalmaglab.org In an MS/MS experiment, the precursor ion (the molecular ion of this compound) is selected by the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions (fragments) are analyzed by a second mass analyzer. labmanager.com

This fragmentation pattern serves as a structural fingerprint. The fragmentation of this compound would be expected to yield specific product ions corresponding to the loss of functional groups from the quinolone core and the side chain. Analysis of these fragments allows researchers to piece together the molecule's structure, confirming the presence of the cyclopropyl (B3062369) group, the carboxylic acid, the octahydropyrrolo[3,4-b]pyridine side chain, and the hydroxyl group on the quinolone core. This detailed structural information is vital for distinguishing it from other metabolites and impurities. nationalmaglab.orglabmanager.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the measurement of the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This capability allows for the determination of the "exact mass" of a molecule, which can be used to deduce its elemental composition. bioanalysis-zone.comlcms.cz

For this compound, HRMS is used to confirm its molecular formula, C₂₁H₂₅N₃O₅. simsonpharma.comsimsonpharma.com By comparing the experimentally measured exact mass to the theoretically calculated mass, the elemental formula can be confirmed with a high degree of confidence, significantly reducing the possibility of misidentification. youtube.com This is particularly important in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com The high selectivity of HRMS is a significant advantage in complex sample matrices. lcms.cz

Table 2: Exact Mass Data for this compound

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

| This compound | C₂₁H₂₅N₃O₅ | 415.17942 |

Spectroscopic Analysis for Structural Confirmation

While mass spectrometry provides critical information about molecular weight and fragmentation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are essential for the definitive elucidation of the complete chemical structure, including stereochemistry. intertek.comanu.edu.au

Structural confirmation of this compound relies heavily on a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. ¹H NMR provides information about the number and types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon atoms in the molecule.

Crucially, NMR can distinguish between isomers. For example, to confirm the position of the hydroxyl group at the C-6 position, advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be employed. nih.gov These experiments reveal long-range correlations between protons and carbons, allowing for the unambiguous assignment of the hydroxyl group to the correct position on the quinolone ring system, thereby differentiating this compound from other potential isomers such as 8-Hydroxymoxifloxacin. nih.govclearsynth.com The combination of comprehensive MS and NMR data provides a complete and unambiguous structural characterization of the molecule. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

For this compound, ¹H NMR spectroscopy would be used to identify the number of unique protons, their connectivity through spin-spin coupling, and their chemical environment. The introduction of a hydroxyl (-OH) group onto the quinoline (B57606) core at the C-6 position, replacing a fluorine atom, would induce notable changes in the ¹H NMR spectrum compared to the parent moxifloxacin. Specifically, the aromatic region of the spectrum would be altered, with expected shifts in the signals for the remaining aromatic protons due to the new electronic environment.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in the molecule. nih.gov Since peak integration in ¹³C NMR is generally not reliable for determining the number of carbons, the key information is the chemical shift of each unique carbon. nih.gov The carbon atom bonded to the new hydroxyl group (C-6) would exhibit a significant downfield shift, and other carbons in the aromatic system would also experience shifts in their resonance frequencies.

While specific, experimentally-derived NMR data for this compound are not widely available in the surveyed literature, theoretical chemical shifts can be predicted based on the established structure. These predictions are crucial for guiding isolation and identification efforts.

Predicted ¹H NMR Chemical Shifts for this compound This table is based on theoretical predictions and general chemical shift ranges. Actual experimental values may vary.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | Highly deshielded, often exchanges with D₂O. |

| Aromatic CH | 7.0 - 8.5 | Doublet, Singlet | Shifts influenced by the hydroxyl and other substituents on the quinoline ring. |

| OCH₃ Protons | 3.8 - 4.2 | Singlet | Methoxy group at C-8. |

| N-CH (piperidine ring) | 2.5 - 4.0 | Multiplet | Complex signals from the diazabicyclo[4.3.0]nonane moiety. |

| CH₂ (piperidine ring) | 1.5 - 3.0 | Multiplet | Complex signals from the diazabicyclo[4.3.0]nonane moiety. |

Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and general chemical shift ranges. Actual experimental values may vary.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carboxylic Acid (C=O) | 165 - 175 | Carboxyl group at C-3. |

| Ketone (C=O) | 175 - 185 | Keto group at C-4. |

| Aromatic C-OH | 150 - 160 | C-6 carbon attached to the hydroxyl group. |

| Aromatic C-F | 145 - 155 | If fluorine were present; this signal is absent in the 6-hydroxy metabolite. |

| Other Aromatic Carbons | 100 - 150 | Carbons of the quinoline ring system. |

| OCH₃ Carbon | 55 - 65 | Methoxy group at C-8. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sci-hub.se Each functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint". hmdb.ca

For this compound, the FTIR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. The most notable feature differentiating it from moxifloxacin would be the presence of a strong, broad absorption band characteristic of the O-H stretching vibration from the newly introduced phenolic hydroxyl group. Other key signals would include those from the carboxylic acid, the ketone, the aromatic ring, and the ether linkage.

Although specific experimental FTIR spectra for this compound are not detailed in the available literature, the expected absorption bands can be tabulated based on its known structure and typical infrared absorption frequencies.

Expected FTIR Absorption Bands for this compound This table presents theoretically expected wavenumber ranges for the key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Very Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1630 - 1680 | Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1730 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Quantitative Determination Methodologies

The quantitative determination of drug metabolites like this compound in biological matrices such as plasma, urine, or tissue is critical for pharmacokinetic studies. nih.gov High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its high sensitivity and selectivity. nih.gov

Method Validation Parameters: Accuracy, Precision, Linearity, and Detection Limits

A robust quantitative method must be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure its reliability. europa.eu This involves assessing several key parameters. globalresearchonline.net While specific validated methods for the quantification of this compound are not extensively detailed in the surveyed literature, the principles of validation remain universal. Methods developed for the parent drug, moxifloxacin, provide a framework for the requirements. nih.govnih.gov

Accuracy: This measures the closeness of the determined value to the true value. europa.eu It is often expressed as percent recovery, which should ideally be close to 100%. For bioanalytical methods, accuracy is typically assessed at a minimum of three concentration levels, and the mean value should be within ±15% of the nominal value (or ±20% at the lower limit of quantification). bioanalysis-zone.com

Precision: This describes the degree of scatter between a series of measurements of the same sample. europa.eu It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov It is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), which should not exceed 15% (or 20% at the LLOQ). nih.gov

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. globalresearchonline.net The relationship is assessed by linear regression, and a correlation coefficient (r²) value greater than 0.99 is typically required. rug.nl

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. chromatographyonline.com The LOQ is a critical parameter for determining trace levels of metabolites in biological samples. chromatographyonline.com

Table of Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of nominal value (±20% at LLOQ). |

| Precision | Agreement between replicate measurements. | RSD or CV ≤ 15% (≤ 20% at LLOQ). |

| Linearity | Proportionality of response to concentration. | Correlation Coefficient (r²) ≥ 0.99. |

| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | Analyte response is ≥ 10 times the baseline noise; must meet accuracy/precision criteria. |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Analyte response is ≥ 3 times the baseline noise. |

Sample Preparation and Matrix Effect Optimization for Diverse Research Matrices

The analysis of this compound in biological fluids (e.g., plasma, saliva, urine) is complicated by the presence of endogenous components like salts, proteins, and lipids, which constitute the sample "matrix". nih.govnih.gov These components can interfere with the analysis, most notably causing ion suppression or enhancement in LC-MS/MS, a phenomenon known as the matrix effect. mdpi.com Therefore, effective sample preparation is crucial to remove these interferences and ensure accurate quantification. japsonline.com

Common sample preparation techniques that would be applicable for extracting this compound include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins. rug.nl While quick, it may not remove other matrix components like phospholipids, which are known to cause significant matrix effects.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological sample into an immiscible organic solvent based on its relative solubility. It generally provides a cleaner extract than PPT.

Solid-Phase Extraction (SPE): A highly effective and versatile technique where the analyte is selectively adsorbed onto a solid sorbent in a cartridge. researchgate.net Interferences are washed away, and the purified analyte is then eluted with a different solvent. SPE can be tailored using different sorbent chemistries (e.g., reversed-phase, ion-exchange) to achieve high recovery and minimize matrix effects. researchgate.net

Optimizing these methods involves selecting the appropriate solvents and sorbents to maximize the recovery of this compound while minimizing the co-extraction of interfering matrix components. The matrix effect itself must be quantitatively assessed during method validation, often by comparing the analyte's response in a post-extraction spiked sample to its response in a neat solution. mdpi.com Using a stable isotope-labeled internal standard (SIL-IS) is a common and effective strategy to compensate for matrix effects and variations in recovery. rug.nl

Computational Chemistry and Molecular Modeling of 6 Hydroxymoxifloxacin

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 6-hydroxymoxifloxacin. q-chem.com These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

Electronic Structure: The electronic structure of this compound is characterized by its aromatic quinolone core and the presence of various functional groups, including the hydroxyl group at the 6-position. DFT calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity Profiling: Molecular Electrostatic Potential (MEP) maps are a powerful tool derived from quantum chemical calculations to predict reactive sites. uni-muenchen.dereed.edu For this compound, the MEP map would highlight regions of negative potential, typically around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would indicate sites prone to nucleophilic attack. uni-muenchen.deresearchgate.net These maps are crucial for understanding how the molecule might interact with biological macromolecules. ias.ac.inucsb.edu

Quantum chemical methods also allow for the calculation of various reactivity descriptors. mdpi.comscienceopen.com These descriptors, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds. rsc.orgnih.gov

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations.

Molecular Docking Studies with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comd-nb.info In the context of this compound, docking studies are primarily focused on its interaction with bacterial DNA gyrase and topoisomerase IV, the known targets of fluoroquinolone antibiotics. researchgate.netmdpi.com

Interaction with DNA Gyrase: Docking simulations can model the binding of this compound within the active site of DNA gyrase. biorxiv.orgphcogj.com These studies help to identify the specific amino acid residues that form key interactions, such as hydrogen bonds and hydrophobic interactions, with the ligand. nih.gov The presence of the hydroxyl group at the 6-position can influence these interactions, potentially altering the binding affinity and inhibitory activity compared to the parent drug, moxifloxacin (B1663623).

Predicting Binding Affinity: Docking programs calculate a scoring function to estimate the binding affinity (free energy of binding) between the ligand and the target protein. turkjps.org By comparing the docking scores of this compound with that of moxifloxacin and other fluoroquinolones, researchers can make predictions about its relative potency. nih.gov

Table 2: Representative Molecular Docking Results for this compound with E. coli DNA Gyrase (Hypothetical)

| Parameter | Value | Significance |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Predicted binding affinity; more negative values indicate stronger binding. |

| Hydrogen Bonds | 4 | Number of hydrogen bonds formed with active site residues. |

Note: This data is illustrative and represents typical outputs from molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding interactions of this compound over time. mdpi.comwindows.net These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's behavior in a simulated biological environment. dovepress.com

Conformational Analysis: this compound, like other fluoroquinolones, possesses a degree of conformational flexibility. MD simulations can explore the different conformations that the molecule can adopt in solution or when bound to its target. nih.gov This analysis is crucial for understanding which conformation is biologically active.

Stability of Binding Interactions: MD simulations are often used to refine the results of molecular docking studies. fortunejournals.comfortunejournals.comfortuneonline.org By running a simulation of the docked complex of this compound and DNA gyrase, researchers can assess the stability of the predicted binding pose and the persistence of key interactions over time. researchgate.net This provides a more realistic picture of the binding event than a static docking pose.

Table 3: Key Findings from a Hypothetical Molecular Dynamics Simulation of this compound-DNA Gyrase Complex

| Finding | Observation | Implication |

|---|---|---|

| RMSD of Ligand | Stable fluctuation around 1.5 Å | The ligand remains stably bound in the active site. |

| Hydrogen Bond Occupancy | High for key interactions | Critical hydrogen bonds are maintained throughout the simulation. |

Note: This table presents hypothetical results to illustrate the insights gained from MD simulations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydroxylated Fluoroquinolones

SAR and QSAR studies aim to establish a relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For hydroxylated fluoroquinolones, including this compound, these studies can provide valuable insights into the features that govern their antibacterial potency. iosrjournals.orgacs.org

Structure-Activity Relationship (SAR): SAR studies involve systematically modifying the chemical structure of a lead compound and observing the effect on its biological activity. In the case of this compound, the key structural feature is the hydroxyl group at the 6-position. SAR studies on related fluoroquinolones can help to rationalize the impact of this modification on activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the biological activity of a set of compounds with their physicochemical properties or molecular descriptors. researchgate.netaip.orgaip.org For a series of hydroxylated fluoroquinolones, a QSAR model could be developed to predict their antibacterial activity based on descriptors such as lipophilicity (logP), electronic properties (e.g., atomic charges), and steric parameters. mdpi.com Such models can be used to design new, more potent fluoroquinolone derivatives. nih.gov

Table 4: Example of a QSAR Equation for a Series of Hydroxylated Fluoroquinolones (Hypothetical) log(1/MIC) = 0.5 * logP - 0.2 * (LUMO) + 1.2 * (Charge_N1) + C

Where:

log(1/MIC) is the antibacterial activity.

logP is the logarithm of the partition coefficient (a measure of lipophilicity).

LUMO is the energy of the lowest unoccupied molecular orbital.

Charge_N1 is the partial charge on the N1 atom of the quinolone core.

C is a constant.

Note: This equation is a simplified, hypothetical example of a QSAR model.

Mechanistic and Biological Studies of 6 Hydroxymoxifloxacin at the Cellular and Sub Cellular Level in Vitro Focus

Investigation of Biochemical Interactions with Bacterial DNA Gyrase and Topoisomerase IV (Mechanism inferred from parent compound)

The antibacterial action of fluoroquinolones, the class of antibiotics to which moxifloxacin (B1663623) and its metabolite 6-hydroxymoxifloxacin belong, is primarily attributed to their interaction with two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. plos.orgmdpi.com DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for initiating DNA replication. nih.govmdpi.com Conversely, topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes following replication, allowing for proper segregation into daughter cells. nih.gov

The mechanism of action for fluoroquinolones involves the formation of a stable ternary complex with the enzyme and the bacterial DNA. plos.org This complex effectively traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to double-stranded DNA breaks. plos.org The accumulation of these breaks ultimately triggers a cascade of events that result in bacterial cell death. nih.gov

While direct studies on this compound's interaction with these enzymes are limited, its mechanism is inferred from its parent compound, moxifloxacin. Moxifloxacin has demonstrated potent inhibitory activity against both DNA gyrase and topoisomerase IV from various bacterial species, including Escherichia coli and Staphylococcus aureus. nih.gov Notably, moxifloxacin often exhibits a balanced and high level of activity against both enzymes, which is a distinguishing feature compared to some other fluoroquinolones. nih.gov This dual-targeting capability is believed to contribute to its broad spectrum of activity and a lower propensity for the development of resistance. plos.org Resistance to fluoroquinolones frequently arises from mutations in the genes encoding these target enzymes, specifically in the quinolone resistance-determining regions (QRDRs). nih.gov

Effects on Bacterial DNA Replication and Repair Mechanisms (In Vitro)

The inhibition of DNA gyrase and topoisomerase IV by fluoroquinolones directly disrupts the processes of bacterial DNA replication and repair. mdpi.commdpi.com The formation of the drug-enzyme-DNA complex blocks the progression of the replication fork, the molecular machinery responsible for synthesizing new DNA strands. plos.org This stalling of the replication fork can lead to its collapse and the generation of lethal double-strand breaks. biorxiv.org

Furthermore, the essential functions of these topoisomerases in maintaining the proper DNA topology are compromised. The inability of DNA gyrase to introduce negative supercoils and relieve the positive supercoils that accumulate ahead of the replication fork impedes the unwinding of the DNA template, a prerequisite for replication. nih.gov Similarly, the failure of topoisomerase IV to decatenate replicated chromosomes prevents their segregation, leading to a failure in cell division. mdpi.com

The damage inflicted on the bacterial DNA by fluoroquinolones activates the cell's DNA repair mechanisms, such as the SOS response. microbialcell.com However, the continuous presence of the antibiotic and the overwhelming number of DNA lesions can saturate these repair systems, ultimately leading to cell death. biorxiv.org In some bacteria, conflicts between the stalled replication machinery and the ongoing transcription process can further exacerbate DNA damage and contribute to the bactericidal effect. nih.gov While specific in vitro studies detailing the effects of this compound on these processes are not extensively documented, its action is presumed to mirror that of moxifloxacin, leading to the inhibition of DNA synthesis and the induction of DNA damage.

Interactions with Microbial Cell Components and Processes

The primary site of action for this compound, like its parent compound, is within the bacterial cytoplasm where it interacts with its target enzymes and DNA. However, to reach its intracellular targets, the molecule must first traverse the bacterial cell envelope. nih.gov The structure and composition of the cell envelope differ significantly between Gram-positive and Gram-negative bacteria, which can influence the uptake and efflux of antibiotics. nih.gov

The bacterial cell wall, particularly the peptidoglycan layer, provides structural integrity and can act as a barrier to some antimicrobial agents. mdpi.com In Gram-negative bacteria, the outer membrane presents an additional hydrophobic barrier that antibiotics must cross, often through porin channels. nih.gov The ability of a fluoroquinolone to accumulate within the bacterial cell is a critical determinant of its efficacy.

Beyond its primary mechanism, the downstream consequences of inhibiting DNA replication and inducing DNA damage can have widespread effects on various cellular processes. The disruption of DNA integrity can trigger a cascade of events, including alterations in gene expression and metabolic activity. nih.gov For instance, some studies have shown that certain antibiotics can influence the formation of extracellular vesicles in bacteria, which can play a role in intercellular communication and the transfer of resistance factors. microbialcell.com However, specific research detailing the direct interactions of this compound with other microbial cell components and processes beyond its primary targets is limited.

Comparative In Vitro Biological Activity Studies with Parent Moxifloxacin and Other Metabolites

Moxifloxacin itself exhibits potent in vitro activity against a broad spectrum of respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. nih.govnih.gov It is also active against many Gram-positive and Gram-negative bacteria, as well as atypical and anaerobic organisms. ncats.ioresearchgate.net

The following table provides a comparative overview of the in vitro activity of moxifloxacin against several key bacterial pathogens. Data for this compound is not extensively available in the public domain, reflecting its significantly lower antimicrobial potency.

Table 1: In Vitro Activity of Moxifloxacin Against Common Bacterial Pathogens

| Bacterial Species | Moxifloxacin MIC (μg/mL) |

|---|---|

| Streptococcus pneumoniae | 0.06 - 0.25 |

| Haemophilus influenzae | 0.03 |

| Moraxella catarrhalis | 0.06 |

| Staphylococcus aureus | 0.063 - 2 |

| Escherichia coli | >32 (for resistant isolates) |

| Pseudomonas aeruginosa | 6 (for intermediate-resistance isolates) |

MIC (Minimum Inhibitory Concentration) values are presented as ranges or specific values as reported in the literature. nih.govnih.govncats.io

The data clearly indicates that moxifloxacin is highly active against many clinically relevant bacteria. The significantly reduced or absent activity of its metabolites, such as this compound, underscores the primary role of the unchanged parent drug in exerting the antibacterial effect. researchgate.net

Environmental Fate and Ecological Impact Research of 6 Hydroxymoxifloxacin

Environmental Occurrence and Distribution (as a metabolite of moxifloxacin)

As a metabolite of the widely used antibiotic moxifloxacin (B1663623), 6-Hydroxymoxifloxacin is presumed to enter the environment primarily through the excretion of treated humans and animals and subsequent discharge from wastewater treatment plants (WWTPs). Fluoroquinolones and their metabolites are frequently detected in various environmental compartments, including sewage, surface water, and soil. researchgate.netimdea-agua.org

While specific data on the environmental concentrations of this compound are not extensively available in current scientific literature, its presence can be inferred wherever moxifloxacin is detected. The parent compound, moxifloxacin, has been identified in WWTP effluents and surface waters. imdea-agua.org The formation of this compound has been specifically documented during the biotransformation of moxifloxacin by certain microorganisms. researchgate.net This indicates a potential for its in-situ formation within environmental compartments where these microorganisms are active. However, without targeted monitoring studies, the precise concentrations and distribution of this compound in the environment remain largely uncharacterized.

Degradation Pathways in Environmental Compartments

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including photodegradation and biodegradation.

Photodegradation Kinetics and Products

Key photochemical reactions for fluoroquinolones include defluorination, decarboxylation, and cleavage of the piperazine (B1678402) ring. ucp.pt The introduction of a hydroxyl group, as in this compound, can potentially alter the molecule's photoreactivity. Hydroxylation of the fluoroquinolone ring has been observed as a degradation pathway for other fluoroquinolones during photocatalytic processes. scielo.br It is plausible that this compound would undergo similar photochemical transformations, although specific reaction kinetics and the resulting photoproducts would require dedicated experimental investigation.

Table 1: Photodegradation Data for Moxifloxacin (Parent Compound)

| Parameter | Value | Conditions | Reference |

| Disappearance Rate Constant (k) | 0.274 min⁻¹ | UV-A/TiO₂, Initial Conc. 15 mg/L | ugent.be |

| Degradation Kinetics | Pseudo-first-order | Electro-Fenton process | tandfonline.comresearchgate.net |

This table presents data for the parent compound, moxifloxacin, as direct data for this compound is not available.

Biodegradation by Environmental Microorganisms

The biodegradation of this compound is a critical pathway for its removal from the environment. While many fluoroquinolones are known to be poorly biodegradable in conventional WWTPs, specific microorganisms have demonstrated the ability to transform them. scielo.br

A significant finding is the biotransformation of moxifloxacin to this compound by the fungus Gloeophyllum striatum. researchgate.net This provides direct evidence for a biological pathway leading to the formation of this metabolite. Further research has identified bacterial strains capable of degrading moxifloxacin, particularly in the presence of a co-substrate like acetate (B1210297). For instance, a bacterial strain designated F11 was found to completely consume and dehalogenate moxifloxacin when acetate was supplied as a readily degradable carbon source. researchgate.net While this study focused on the parent compound, it highlights that microbial consortia in environments like activated sludge possess the potential to degrade complex molecules like moxifloxacin and its metabolites. The antibacterial properties of moxifloxacin and its metabolites were eliminated during this biodegradation process. researchgate.net

Persistence and Transformation Products in Diverse Ecosystems

The persistence of a contaminant is its ability to remain intact in the environment for extended periods. The persistence of this compound in diverse ecosystems is not well-documented. For the parent compound, moxifloxacin, data on its persistence is considered inconclusive, with some assessments suggesting it is potentially persistent. fass.sefass.se

Transformation products of fluoroquinolones can sometimes be more persistent or toxic than the parent compounds. acs.orgresearchgate.net The degradation of moxifloxacin through processes like photocatalysis has been shown to generate various transformation products. ugent.be Given that this compound is itself a transformation product of moxifloxacin, its own subsequent degradation would lead to a cascade of other chemical species in the environment. The identity and persistence of these secondary transformation products of this compound are currently unknown. The continuous introduction of the parent drug into the environment can lead to a "pseudo-persistence" of its metabolites, even if they are individually degradable. scielo.br

Ecotoxicological Investigations in Non-Target Organisms (in vitro or model organisms)

There is a significant lack of direct ecotoxicological data for this compound. However, the ecotoxicity of the parent compound and the general principles of fluoroquinolone toxicology can offer some perspective. Moxifloxacin has been shown to be toxic to aquatic organisms, particularly algae. ugent.be The 72-hour EC₅₀ (half maximal effective concentration) for the growth inhibition of the freshwater alga Pseudokirchneriella subcapitata by moxifloxacin was determined to be 0.78 mg/L, indicating high toxicity. ugent.be

Fluoroquinolones as a class are known to be highly toxic to bacteria and algae, with varying levels of toxicity towards crustaceans and fish. scielo.brnih.gov A critical aspect of fluoroquinolone ecotoxicology is that their degradation products can sometimes exhibit equal or even greater toxicity than the parent compound. scielo.brresearchgate.net For example, photocatalytically treated solutions of moxifloxacin have been shown to retain toxicity, suggesting that the resulting degradation products are also biologically active. ugent.be Therefore, it cannot be assumed that the formation of this compound from moxifloxacin represents a detoxification pathway without specific ecotoxicological testing of the metabolite itself.

Table 2: Ecotoxicity Data for Moxifloxacin (Parent Compound)

| Test Organism | Endpoint | Value | Reference |

| Pseudokirchneriella subcapitata (freshwater alga) | 72h EC₅₀ (growth inhibition) | 0.78 mg/L | ugent.be |

| Anabaena flos-aquae (cyanobacteria) | 72h EC₅₀ | 0.003 mg/L | fass.se |

| Daphnia magna (crustacean) | 48h EC₅₀ (immobilization) | >91 mg/L | fass.se |

| Pimephales promelas (fathead minnow) | 96h LC₅₀ (survival) | >91.6 mg/L | fass.se |

This table presents data for the parent compound, moxifloxacin, as direct ecotoxicological data for this compound is not available.

Future Research Perspectives and Methodological Advancements

Integration of Omics Technologies in Biotransformation Pathway Elucidation

The complete understanding of how moxifloxacin (B1663623) is metabolized—including the formation of 6-hydroxymoxifloxacin—is crucial for predicting its efficacy and potential interactions. Future research is increasingly focused on integrating multi-omics technologies to provide a holistic view of biotransformation pathways. elifesciences.org

Metabolomics: This approach provides a snapshot of the small-molecule metabolites present in a biological system after drug administration. nih.gov Studies have applied metabolomics to investigate the metabolic changes induced by moxifloxacin, identifying affected pathways such as pyrimidine, purine, and lipid metabolism. nih.govnih.gov Future work will likely involve more targeted metabolomic studies to precisely quantify the formation rates and concentrations of specific metabolites like this compound under various physiological conditions.

Proteomics and Genomics: These technologies help identify the specific enzymes and genetic factors responsible for metabolism. For instance, while it is known that moxifloxacin metabolism does not heavily involve the Cytochrome P450 (CYP) system, proteomics can identify other enzymes, such as sulfotransferases and glucuronosyltransferases, involved in its conjugation pathways. wikipedia.org Genetic sequencing can further uncover polymorphisms in these enzymes that may lead to inter-individual variability in metabolite formation.

Multi-Omics Integration: The true power lies in combining these datasets. elifesciences.orgnih.gov A multi-omics approach can link genetic predispositions (genomics) to specific enzyme expressions (proteomics) and their resulting metabolic outputs (metabolomics). This integrated view is essential for building predictive models of drug metabolism and for understanding the complex interplay between a drug, the host, and its microbiota. nih.gov For example, combining metabolomics with gut microbiome analysis has revealed that moxifloxacin can alter gut flora, impacting the production of compounds like butyric acid and potentially influencing drug-induced liver injury. nih.gov

Table 1: Application of Omics Technologies in Fluoroquinolone Research

| Omics Technology | Application in Moxifloxacin/Fluoroquinolone Research | Key Findings and Future Directions | Relevant Sources |

| Metabolomics | Identifies and quantifies endogenous metabolites affected by moxifloxacin treatment. | Revealed alterations in pyrimidine, purine, lipid, and butanoate metabolism. Future studies can provide mechanistic insights into drug-induced toxicities and host-microbiome interactions. | nih.govnih.gov |

| Proteomics | Identifies proteins (enzymes) involved in drug biotransformation and cellular response. | Can confirm the roles of non-CYP enzymes (e.g., sulfotransferases) and identify off-target protein interactions. | elifesciences.org |

| Genomics | Analyzes genetic variations that influence drug metabolism and susceptibility. | Can identify genetic markers to predict patient response and risk of adverse effects. | nih.gov |

| Multi-Omics | Integrates data from different omics platforms for a systemic view. | Provides a comprehensive understanding of a drug's mechanism of action, biotransformation pathways, and potential for repurposing. elifesciences.orgnih.gov | elifesciences.orgnih.govnih.gov |

Development of Advanced Analytical Platforms for Trace Level Detection and Metabolite Profiling

The low concentrations at which metabolites like this compound often occur in biological and environmental samples necessitate highly sensitive and specific analytical methods. sdstate.edu

Future advancements are focused on enhancing detection limits, improving throughput, and expanding the scope of metabolite profiling. researchgate.net High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique, valued for its ability to separate, identify, and quantify compounds with high sensitivity and specificity. researchgate.netlongdom.org

Key areas of development include:

Improved Chromatographic Separation: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution, allowing for better separation of structurally similar metabolites. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap MS provide highly accurate mass measurements, enabling the confident identification of unknown metabolites and the elucidation of their structures.

Miniaturization and Automation: The development of microfluidics and "lab-on-a-chip" devices promises to automate sample preparation and analysis, reducing sample volume and analysis time, which is critical for high-throughput screening in drug discovery and environmental monitoring. researchgate.net

Novel Sample Preparation: Innovations in sample cleanup, such as selective solid-phase extraction (SPE) and stir bar sorptive extraction (SBSE), are crucial for removing interfering substances from complex matrices like plasma, urine, and soil, thereby improving detection sensitivity. sdstate.edu

Table 2: Comparison of Advanced Analytical Techniques for Metabolite Detection

| Technique | Principle | Advantages for Metabolite Profiling | Limitations | Relevant Sources |

| HPLC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry detection. | High sensitivity and specificity; gold standard for quantification of known metabolites. | May require extensive method development; matrix effects can interfere with analysis. | sdstate.eduresearchgate.netlongdom.org |

| UHPLC-HRMS | Uses smaller particle columns for faster, higher-resolution separation coupled with high-accuracy mass detection. | Excellent for identifying unknown metabolites and complex profiling; high throughput. | Higher instrument cost; data processing can be complex. | researchgate.net |

| HS-SPME-GC-MS | Headspace solid-phase microextraction for volatile compounds followed by GC-MS analysis. | Simple, fast, and solvent-free for analyzing volatile metabolites. | Limited to volatile and semi-volatile compounds. | jfda-online.com |

| Biosensors | Use biological components (e.g., enzymes) to detect specific chemical interactions. | Enables real-time monitoring and high specificity for target analytes. | May have limited scope beyond the specific target; stability can be a concern. | longdom.org |

Computational Design of Novel Hydroxylated Fluoroquinolone Scaffolds for Targeted Research

Computational chemistry is becoming an indispensable tool in drug discovery, allowing for the rational design of new molecules with desired properties. nih.gov By understanding the structure-activity relationships (SAR) of existing fluoroquinolones and their metabolites, researchers can design novel scaffolds for targeted applications, including as anticancer agents. nih.govekb.eg

The core pharmacophore of quinolones includes a carboxyl group at position C3 and a keto group at C4, which are crucial for activity. nih.govnih.gov Modifications at other positions, such as C6, C7, and C8, significantly influence the compound's spectrum of activity and properties. nih.govekb.eg

Future research in this area involves:

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein, such as bacterial DNA gyrase or human topoisomerase II. nih.gov Researchers can computationally screen libraries of virtual hydroxylated fluoroquinolone derivatives to identify candidates with high binding affinity and selectivity. scispace.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity. scispace.com These models can predict the potency of newly designed compounds and guide the optimization of the lead scaffold.

Designing for New Targets: While fluoroquinolones are known topoisomerase II inhibitors, computational studies can explore their potential to interact with other targets. nih.gov For example, research has focused on designing fluoroquinolone-amino acid hybrids as potential anticancer agents, with studies indicating that hydroxylation can enhance cytotoxic activity. nih.govekb.eg

Broader Implications of Metabolite Formation in Environmental Systems and Drug Discovery Pipelines

The formation of metabolites like this compound has significant implications that extend beyond the individual patient to environmental health and the future of drug development.

Environmental Systems: A substantial portion of administered drugs is excreted as parent compounds and metabolites into wastewater. scielo.br Conventional wastewater treatment plants are often inefficient at removing these persistent compounds, leading to their accumulation in aquatic environments. scielo.brucp.pt Fluoroquinolones and their transformation products can be toxic to aquatic organisms, including bacteria and algae, and contribute to the proliferation of antibiotic resistance. scielo.brmdpi.com Future research must focus on the ecotoxicity of specific metabolites, as they may be more or less toxic than the parent drug. ucp.pt Understanding their environmental fate and biodegradation pathways is essential for assessing ecological risks and developing effective remediation strategies. mdpi.comresearchgate.net

Drug Discovery Pipelines: A thorough understanding of a drug candidate's metabolic profile early in the discovery process is critical. The formation of certain metabolites can lead to unforeseen toxicity or altered efficacy. By using the advanced analytical and computational tools described above, researchers can:

Predict Metabolic Pathways: Forecast the likely metabolites of a new drug candidate.

Design Metabolically Stable Drugs: Modify the chemical structure to block or slow down undesirable metabolic reactions.

Assess Drug-Drug Interaction Potential: Predict whether a drug or its metabolites will interfere with the metabolism of other co-administered drugs. wikipedia.org

By embracing these future research directions, the scientific community can leverage the study of metabolites like this compound to create safer, more effective drugs and better protect environmental health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.